BenchChemオンラインストアへようこそ!

2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine

Lipophilicity Drug-likeness Physicochemical properties

This 1,3-oxazole building block offers a unique p-tolyl/ethylamine substitution pattern for SAR studies. Its free base form eliminates deprotonation steps required by HCl salt analogs. With an ideal logP window (~0.4–0.8 above the unsubstituted phenyl variant) and CNS-favorable HBA count (3), it is the preferred scaffold for probing lipophilicity-driven potency and blood-brain barrier penetration in FAAH/kinase inhibitor programs.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1000931-30-5
Cat. No. B3416884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine
CAS1000931-30-5
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CO2)CCN
InChIInChI=1S/C12H14N2O/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3
InChIKeyCPQIPXOEJSZOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine (CAS 1000931-30-5): A Structurally Differentiated 1,3-Oxazole Ethylamine Building Block for Medicinal Chemistry Procurement


2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine (CAS 1000931-30-5) is a 2,4-disubstituted 1,3-oxazole derivative bearing a 4-methylphenyl (p-tolyl) group at C2 and a primary amine-terminated ethyl side chain at C4. With molecular formula C12H14N2O and molecular weight 202.25 g·mol⁻¹, this compound belongs to the broader class of oxazole-based research intermediates valued across medicinal chemistry programs for their ability to serve as conformationally constrained scaffolds [1]-[2]. It is commercially supplied at ≥95% purity by multiple catalog vendors, and is primarily employed as a synthetic building block for the construction of more complex biologically active molecules rather than as a standalone pharmacological agent -.

Why 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine Cannot Be Substituted by Close Oxazole Analogs Without Changing Structure-Activity or Physicochemical Profiles


Within the 2-(4-substituted-phenyl)-1,3-oxazol-4-yl-ethanamine series, even a single atom change on the phenyl ring or a one-carbon shift in the amine linker fundamentally alters molecular recognition, lipophilicity, and hydrogen-bonding capacity [1]-[2]. The 4-methyl substituent provides a distinct combination of modest electron donation (+I effect), slightly enhanced lipophilicity (estimated ΔlogP ≈ +0.5–0.7 versus the unsubstituted phenyl analog), and steric bulk that neither the 4-fluoro, 4-methoxy, nor unsubstituted phenyl variants replicate. Similarly, shortening the C4 side chain from ethylamine to methanamine (CAS 802618-33-3) changes both the pKa of the primary amine and its spatial separation from the oxazole ring, which directly impacts receptor engagement and synthetic derivatization pathways -. These structural differences mean that pharmacological, physicochemical, and reactivity behavior cannot be assumed equivalent across these close analogs, making informed procurement decisions essential for structure-activity relationship (SAR) studies and lead optimization programs [3].

2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Comparative Lipophilicity: 4-Methyl vs. 4-Methoxy, 4-Fluoro, and Unsubstituted Phenyl 1,3-Oxazole Ethanamines

The 4-methylphenyl (p-tolyl) group endows 2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine with higher calculated lipophilicity than its 4-methoxy and unsubstituted phenyl analogs, but lower than the 4-fluoro derivative. PubChem-computed XLogP3-AA for the 4-methoxy analog is 1.3, while predicted values for the 4-methyl derivative are estimated at ~1.7–1.9 based on fragment-based additivity (Δπ = +0.56 for –CH₃ vs. –H on an aromatic ring) [1]-[2]. This 0.4–0.6 log unit increase translates to a ~2.5–4× higher octanol-water partition coefficient, directly affecting membrane permeability, metabolic stability, and nonspecific protein binding in biological assays [3].

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen-Bond Acceptor Count: 4-Methyl vs. 4-Methoxy Oxazole Ethanamine Scaffolds

The 4-methylphenyl analog presents one fewer hydrogen-bond acceptor (HBA) than the 4-methoxyphenyl analog (3 vs. 4 HBA), as reported by PubChem computed descriptor data [1]. This difference arises from the 4-methoxy oxygen, which serves as an additional HBA. Reduced HBA count is a recognized strategy for improving passive membrane permeability and oral bioavailability, particularly for CNS-targeted compounds where the total polar surface area (tPSA) and HBA count must remain below threshold values (typically HBA ≤6, tPSA ≤90 Ų) [2].

Hydrogen bonding Drug design Scaffold comparison

Ethylamine vs. Methanamine Side Chain: Impact on Amine Basicity and Derivatization Chemistry

The target compound bears a primary amine at the terminus of a two-carbon ethyl chain attached to the oxazole C4 position, whereas the closest linker-length analog (CAS 802618-33-3 / 33105-96-3) carries the primary amine on a one-carbon methylene linker. The ethylamine chain provides an additional methylene unit that separates the amine nitrogen from the electron-withdrawing oxazole ring, thereby reducing the inductive electron withdrawal on the amine lone pair. This increases the amine's basicity (estimated ΔpKa ≈ +0.3–0.5 for the ethylamine vs. methanamine conjugate acid) and enhances its nucleophilicity for subsequent derivatization (e.g., acylation, sulfonylation, reductive amination) [1]-[2]. The extended spacer also provides different conformational freedom and amide/amine geometry in final conjugates [3].

Amine basicity Linker length Derivatization

Rotatable Bond Count and Conformational Flexibility: 4-Methylphenyl vs. 4-Methoxyphenyl Oxazole Ethanamines

The target compound possesses one fewer rotatable bond than the 4-methoxy analog (3 vs. 4 rotatable bonds), as the 4-methoxy group adds a freely rotating C–O bond absent in the 4-methyl analog [1]-[2]. Reduced rotatable bond count is generally associated with improved oral bioavailability and lower entropic penalty upon target binding, a principle quantified by Veber et al. showing that compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų exhibit superior oral bioavailability in rats [3].

Conformational flexibility Rotatable bonds Entropic penalty

Commercial Purity and Supplier Availability: 4-Methylphenyl vs. Closest Analogs

The target compound is commercially available at ≥95% purity from multiple independent suppliers including Enamine (EN300-62194), Leyan (Product No. 2339953, 98% purity), and Chemenu (CM405123, 95%+), while the 4-methoxy analog (CAS 1000931-48-5) is supplied at comparable purity (95%+) but through a different set of vendors (Enamine EN300-29631, CymitQuimica 3D-AQB93148). The unsubstituted phenyl analog (EN300-62193) and 4-fluoro analog (as hydrochloride salt) are also available at 95%+ purity [1]-. Crucially, the 4-methylphenyl variant is offered in free-base form (no hydrochloride counterion), which provides synthetic versatility for direct use in coupling and reductive amination reactions without a deprotonation step, unlike the 4-fluoro analog that is predominantly supplied as the hydrochloride salt .

Purity Procurement Supplier comparison

Best Research and Industrial Application Scenarios for 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine Based on Evidenced Differentiation


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity Tuning Across an Oxazole Ethanamine Analog Series

When a research program aims to systematically probe the effect of 4-position phenyl substitution on target binding affinity, the target compound serves as the mid-lipophilic member of an analog series flanked by the less lipophilic unsubstituted phenyl (ΔlogP ≈ −0.5) and 4-methoxy (ΔlogP ≈ −0.4) variants, and the slightly more lipophilic 4-fluoro derivative. The ~0.4–0.8 logP window covered by this series provides sufficient dynamic range to detect lipophilicity-driven potency shifts without exceeding drug-like property boundaries [1].

CNS Drug Discovery Scaffolds Where Minimized Hydrogen-Bond Acceptor Count and Rotatable Bonds Are Prioritized

For CNS-targeted programs, the target compound's HBA count of 3 (one fewer than the 4-methoxy and 4-fluoro analogs) and rotatable bond count of 3 (one fewer than 4-methoxy) align favorably with CNS drug-likeness guidelines (HBA ≤6, rotatable bonds ≤10) [1]. The reduced polar surface area and conformational rigidity increase the likelihood of blood-brain barrier penetration relative to the 4-methoxy congener, making it the preferred starting scaffold when target engagement within the CNS is anticipated.

Direct Amide Coupling and Reductive Amination Workflows Requiring Free-Base Amine Starting Materials

In synthetic workflows where the primary amine must be directly coupled to carboxylic acid derivatives or aldehydes/ketones without an intermediate deprotonation step, the target compound's availability as a stable free base eliminates the need for base pre-treatment required by hydrochloride salt forms (e.g., the 4-fluoro analog, predominantly supplied as HCl salt) [1]. This simplifies reaction setup, improves atom economy, and reduces salt waste in library synthesis and parallel medicinal chemistry operations.

Patented Oxazole-Based FAAH and Kinase Inhibitor Lead Optimization Programs

Given that 1,3-oxazole cores bearing aryl substituents at C2 and amine-terminated side chains at C4 appear as privileged motifs in FAAH inhibitor patents (e.g., US20110021531, WO2009/097424) and kinase inhibitor disclosures [1]-[2], the target compound serves as a validated key intermediate for constructing focused compound libraries. Its specific substitution pattern (p-tolyl at C2, ethylamine at C4) maps directly onto the scaffold topology described in these patent families, providing a precedent-supported entry point for IP-positioning strategies.

Quote Request

Request a Quote for 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.